molecular formula C7H7FN2O2 B7980232 Methyl 4-amino-5-fluoronicotinate

Methyl 4-amino-5-fluoronicotinate

Cat. No.: B7980232
M. Wt: 170.14 g/mol
InChI Key: MRNNKEIHDABMRC-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-fluoronicotinate is an organic compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol It is a derivative of nicotinic acid, featuring an amino group at the 4-position and a fluorine atom at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-5-fluoronicotinate can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluoro-3-nitrobenzoic acid with methanol in the presence of a catalyst to form methyl 4-fluoro-3-nitrobenzoate. This intermediate is then reduced to this compound using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-fluoronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted nicotinates and fluorinated derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of methyl 4-amino-5-fluoronicotinate involves its interaction with specific molecular targets and pathways. The amino and fluorine groups on the pyridine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-fluoronicotinate
  • Methyl 4-amino-5-chloronicotinate
  • Methyl 4-amino-5-bromonicotinate

Uniqueness

Methyl 4-amino-5-fluoronicotinate is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the amino group provides sites for further chemical modifications .

Properties

IUPAC Name

methyl 4-amino-5-fluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNNKEIHDABMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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